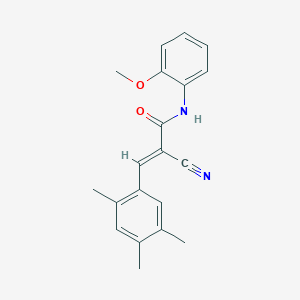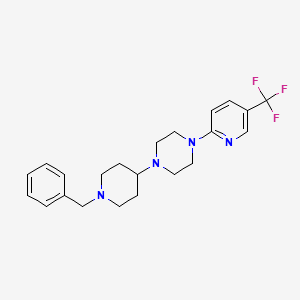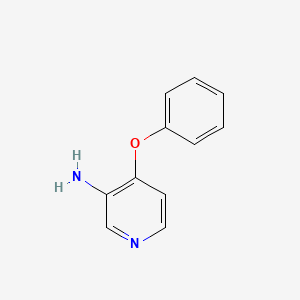
4-Phenoxypyridin-3-amine
説明
4-Phenoxypyridin-3-amine is a compound of interest in pharmaceutical and medicinal chemistry. It is related to a series of phenyl 2-aminopyridine-3-sulfonates synthesized from phenyl cyanomethanesulfonate, which have been shown to have potential applications in drug development .
Synthesis Analysis
The synthesis of related compounds involves the Pinner reaction of phenoxysulfonylketene aminal, followed by cyclocondensation with various C3-biselectrophiles to yield phenyl 2-aminopyridine-3-sulfonates . Additionally, the synthesis of similar aminopyridine derivatives has been reported, where the reaction of 4-aminophenol with chloro-nitropyridine followed by reduction with sodium sulfide in aqueous media was used to obtain the desired compounds .
Molecular Structure Analysis
The molecular structure of N-phenylpyridin-4-amine, a closely related compound, has been studied in two polymorphs, I and II, which were obtained from different solvents. Both polymorphs exhibit similar molecular structures with the pyridyl rings showing better conjugation with the nitrogen atom's lone pairs than the phenyl rings. The molecules form a sheet structure stabilized by zigzag hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of aminopyridine derivatives can be inferred from the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and its subsequent reduction to 4-(3-aminopyridin-2-ylamino)phenol, which are intermediates for a potential antitumor agent. The reduction step avoids the use of Pd/C catalytic hydrogenation, favoring a more economical and simpler process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Phenoxypyridin-3-amine can be deduced from the properties of similar compounds. For instance, the polymorphs of N-phenylpyridin-4-amine show that polymorph I is the most stable phase at room temperature, which could suggest similar stability properties for 4-Phenoxypyridin-3-amine . The crystal structures of related compounds have been determined by X-ray diffraction, indicating the importance of intermolecular hydrogen bonding in stabilizing their structures .
科学的研究の応用
Chemical Synthesis and Complex Formation
4-Phenoxypyridin-3-amine is involved in various chemical synthesis processes. For example, it is used in the synthesis of new benzo-15-crown-5 ethers featuring salicylic Schiff base substitutions. These crown compounds form crystalline complexes with sodium perchlorate and are characterized by various spectroscopic methods, indicating their potential in chemical synthesis and structural study (Hayvalı et al., 2003).
Catalyst and Ligand Research
4-Phenoxypyridin-3-amine plays a role in the development of catalysts and ligands. It is part of the synthesis of N4O3 amine phenol ligands, which form complexes with lanthanides like Praseodymium and Neodymium. These complexes are significant for their potential use in catalysis and as ligands in various chemical reactions (Liu et al., 1993).
Herbicidal Potential
Research on phenoxypyridines, including 4-phenoxypyridin-3-amine, has demonstrated potential herbicidal applications. Studies indicate that some phenoxypyridines exhibit high potential as useful herbicides, particularly in certain configurations (Fujikawa et al., 1970).
Catalysis in Reduction of Nitro Compounds
4-Phenoxypyridin-3-amine is relevant in catalysis, especially in the reduction of nitro compounds to amines. This process is crucial in organic chemistry for the synthesis of drugs, biologically active molecules, and other important chemicals (Nasrollahzadeh et al., 2020).
Pharmaceutical Industry Applications
In pharmaceutical research, 4-Phenoxypyridin-3-amine is utilized for the synthesis of metal-chelating pharmacophores, highlighting its importance in drug development. This includes the synthesis of 3,4-Hydroxypyridinone derivatives, which are significant in iron chelation therapy (Ke et al., 2022).
Anticancer Research
4-Phenoxypyridin-3-amine derivatives have been synthesized and tested for in vitro anticancer activity. These derivatives show potential in targeting specific cancer cell lines, indicating their relevance in cancer treatment research (Vinayak et al., 2014).
Safety and Hazards
将来の方向性
4-Phenoxypyridin-3-amine has been used in the preparation of Xanthones and thioxanthones, which are potential schistosomicides . A class of 4-phenoxy-pyridine/pyrimidine derivatives has been designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed excellent kinase inhibitory activity and selectivity against VEGFR-2 and c-Met .
特性
IUPAC Name |
4-phenoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZCHNYRGOHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypyridin-3-amine | |
CAS RN |
132038-28-9 | |
| Record name | 4-phenoxypyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)

![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)
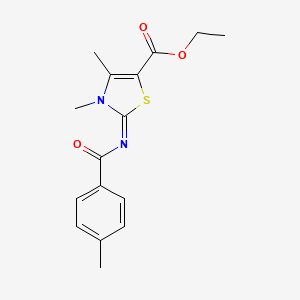
![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)
![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)
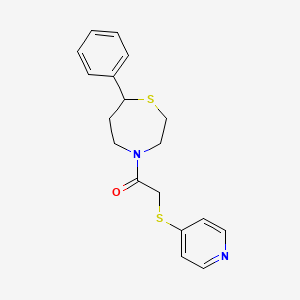
![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)
![{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2553389.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)
![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)
